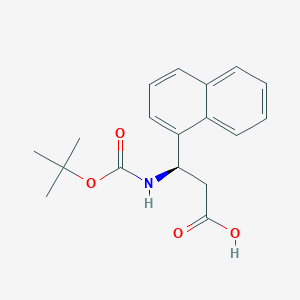

2,3-Dihydroxy-5-nitrobenzaldehyde

Übersicht

Beschreibung

2,3-Dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Wirkmechanismus

Target of Action

The primary target of 2,3-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This process generates reactive oxygen species, which can contribute to oxidative stress and inflammation .

Mode of Action

DHNB acts as a potent inhibitor of XO . It interacts with the enzyme and inhibits its activity, thereby reducing the production of uric acid and reactive oxygen species . This inhibition is time-dependent and similar to that of allopurinol, a commonly used drug for gout .

Biochemical Pathways

By inhibiting XO, DHNB affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a key contributor to conditions such as gout and hyperuricemia . Additionally, the reduction in reactive oxygen species production can help alleviate oxidative stress and inflammation .

Result of Action

The inhibition of XO by DHNB leads to a decrease in uric acid levels and reactive oxygen species production . This can help manage conditions such as gout and hyperuricemia, and potentially reduce oxidative stress and inflammation .

Action Environment

The action, efficacy, and stability of DHNB can be influenced by various environmental factors. For instance, it is recommended to store DHNB in an inert atmosphere at 2-8°C to maintain its stability

Biochemische Analyse

Cellular Effects

It’s hypothesized that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It’s hypothesized that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydroxy-5-nitrobenzaldehyde typically involves the nitration of 2,3-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Amine derivatives.

Substitution: Ethers or esters.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

3,4-Dihydroxy-5-nitrobenzaldehyde: Similar structure but with different positioning of hydroxyl groups, leading to variations in reactivity and applications.

2-Hydroxy-5-nitrobenzaldehyde: Contains only one hydroxyl group, affecting its chemical properties and uses.

Eigenschaften

IUPAC Name |

2,3-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)2-6(10)7(4)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSROOBIOOCHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

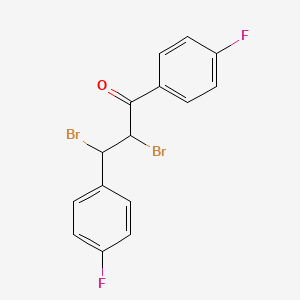

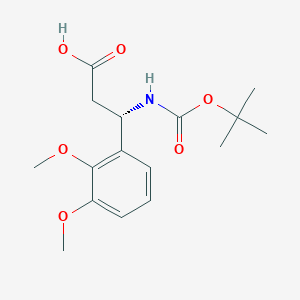

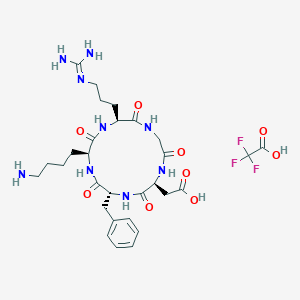

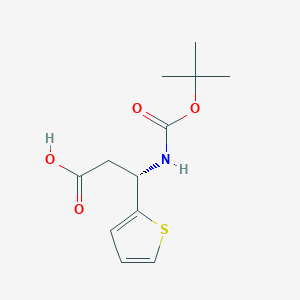

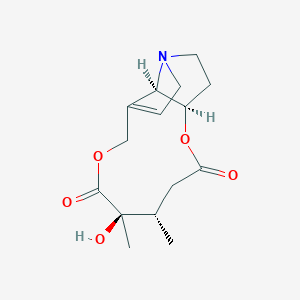

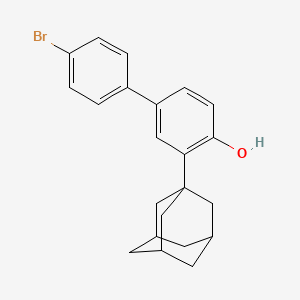

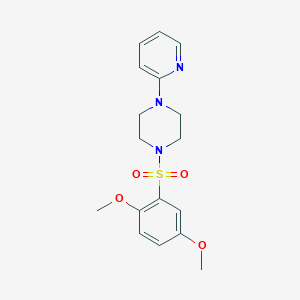

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)

![3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037588.png)

![2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid](/img/structure/B3037596.png)

![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)